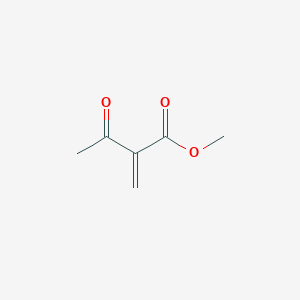
Methyl 2-methylidene-3-oxobutanoate
Vue d'ensemble
Description
“Methyl 2-methylidene-3-oxobutanoate” is an organic compound. In organic chemistry, a methylidene group is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The molecular formula of “Methyl 2-methylidene-3-oxobutanoate” is C6H8O3 .
Synthesis Analysis
“Methyl 2-oxobutanoate” can be used as a starting material to synthesize indole derivatives via Fischer indolization of arylhydrazines . The synthesis method of a similar compound, methoxy ethyl 2- (3-nitrobenzylidene)acetacetate, involves adding concentrated sulfuric acid to methoxy ethyl acetacetate under stirring, then adding ethyl acetate .Molecular Structure Analysis
The molecular structure of “Methyl 2-methylidene-3-oxobutanoate” can be represented as a 2D or 3D model . The molecular weight of this compound is 128.13 g/mol.Physical And Chemical Properties Analysis
“Methyl 2-methylidene-3-oxobutanoate” has a molecular weight of 128.13 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
1. Stereoselective Reduction by Bacteria
- Summary of Application: More than 450 bacterial strains were examined for their ability to reduce ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate .
- Methods of Application: The reduction of ethyl 2-methyl-3-oxobutanoate was done with the bacterium Klebsiella pneumoniae IFO 3319 in a 200-liter fermentor .
- Results: Two kilograms of ethyl 2-methyl-3-oxobutanoate was converted to ethyl (2R,3S) 3-hydroxy-2-methylbutanoate with 99% diastereoisomeric excess (d.e.), >99% enantiomeric excess (e.e.), and 99% chemical yield .
2. Asymmetric Reduction by Fungi
- Summary of Application: The fungus Penicillium purpurogenum was found to reduce ethyl 2-methyl 3-oxobutanoate to the corresponding alcohols .
- Methods of Application: The reduction was carried out using the fungus Penicillium purpurogenum .
- Results: The reduction resulted in the corresponding alcohols with the diastereomer (anti/syn) ratio of 93/7 with the enantiomeric excess of anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters of 90 and >99 ee%, respectively .
3. Synthesis of Pyridine Derivatives
- Summary of Application: The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate affords various pyridine derivatives .
- Methods of Application: The reaction was carried out with 2-cyano-3-(x-nitrophenyl)prop-2-enamides and methyl 3-oxobutanoate .
- Results: The reaction resulted in the formation of various pyridine derivatives, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6 oxopiperidine-3-carboxylates, methyl 4-aryl-3-carbamoyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, and methyl 4-aryl-3 hydroxy- 6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates .
4. Asymmetric Synthesis
- Summary of Application: Three short-chain alcohol dehydrogenases from Burkholderia gladioli were discovered for their great potential in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate .
- Methods of Application: The transformation was carried out using three short-chain alcohol dehydrogenases from Burkholderia gladioli .
- Results: This is the first report of recombinant enzymes capable of achieving this reaction with the highest enantio- and diastereo-selectivity .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-methylidene-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)7)6(8)9-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSYSSUGQXWWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510556 | |
| Record name | Methyl 2-methylidene-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylidene-3-oxobutanoate | |
CAS RN |
4188-88-9 | |
| Record name | Methyl 2-methylidene-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



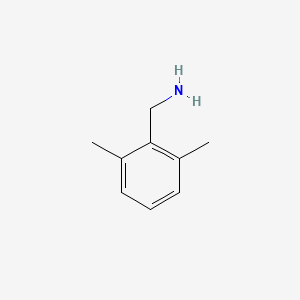
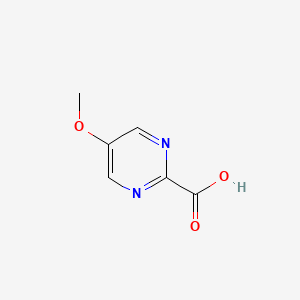
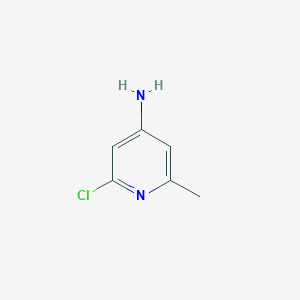
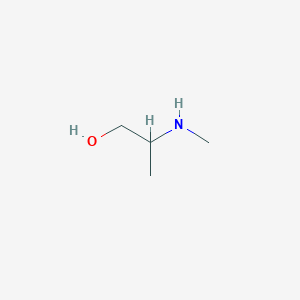
![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)
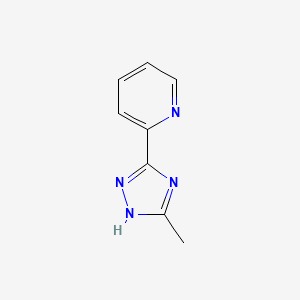
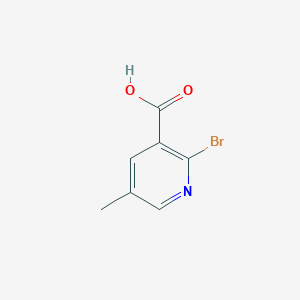
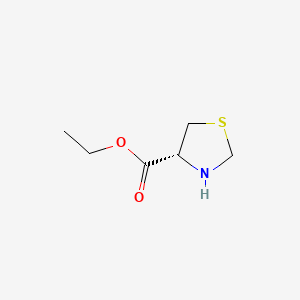
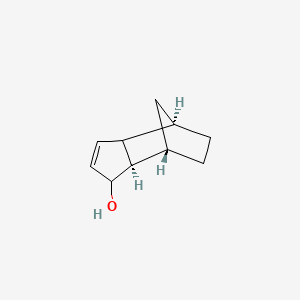
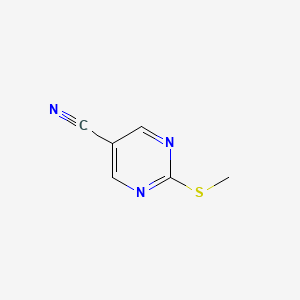
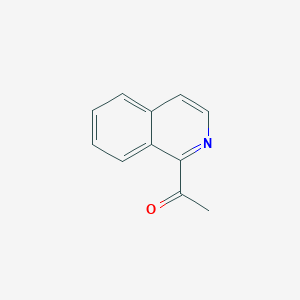
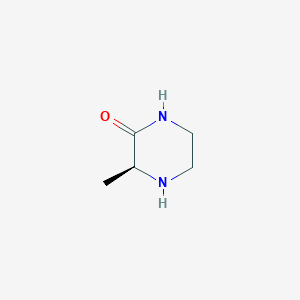
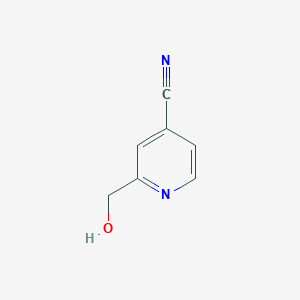
![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1590094.png)